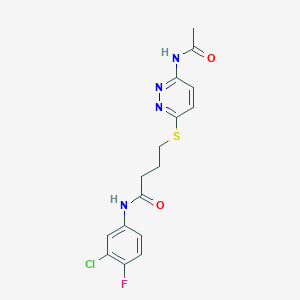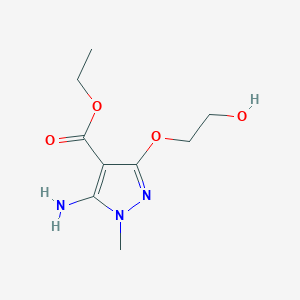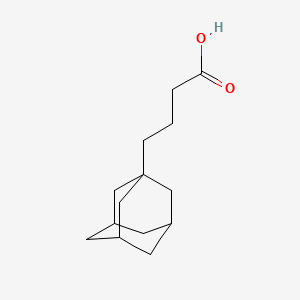
4-(1-adamantyl)butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-adamantyl)butanoic Acid is a chemical compound with the molecular formula C14H23NO2 . It is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon . Adamantane is bulky, rigid, and hydrophobic, and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains has been addressed in several studies . Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Molecular Structure Analysis
The molecular structure of this compound contains a total of 40 bonds, including 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
Adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes can undergo living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .科学的研究の応用
Polymer Science : 4-(1-adamantyl)butanoic acid derivatives have been used in the synthesis of polyamide-imides with pendent adamantyl groups. These polymers exhibit high glass transition temperatures and thermal stability, making them suitable for applications requiring high-performance materials (Liaw & Liaw, 2001).
Crystallography and Chiral Separation : Research has explored the synthesis of adamantylacetyl derivatives for enantioresolution, a process important in chiral separation. One study demonstrated the use of adamantylacetyl derivatives in separating the S-enantiomer of 2-butanol, showcasing its potential in chiral resolution processes (Miragaya et al., 2010).
Drug Molecule Crystallography : Adamantyl derivatives have been used in the crystal structure determination of large drug molecules. This has implications in pharmaceutical research, particularly in understanding the molecular structure of drugs (Baias et al., 2013).
Coating and Surface Engineering : Research has also explored the synthesis of alkoxylsilane including the adamantyl group for coating applications. These coatings have shown to increase thickness and improve hardness, suggesting potential use in protective coatings (Tsuge & Ono, 2007).
Chemiluminescence in Polymers : Incorporating adamantyl derivatives into polymers can result in chemiluminescence, which is the emission of light upon mechanical stimulation. This has potential applications in studying material failure and creating light-emitting materials (Chen et al., 2012).
Organic Synthesis and Reactivity : Adamantyl groups have been utilized in the synthesis and reactivity studies of arylpalladium complexes. This research contributes to the understanding of complex organic reactions, which is vital in synthetic chemistry (Stambuli et al., 2002).
Nanofluidic Devices : Adamantyl derivatives have been used in the optical gating of synthetic ion channels in nanofluidic devices. This research is significant in the development of light-induced controlled release systems and sensing technologies (Ali et al., 2012).
作用機序
Target of Action
Adamantane derivatives have been known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are frequently achieved via carbocation or radical intermediates that have unique stability and reactivity .
Mode of Action
The mode of action of 4-(1-adamantyl)butanoic Acid involves the conversion of diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . This is achieved through radical-based functionalization reactions . The radicals are intercepted with CO forming the acyl radical, and upon subsequent reaction with O2, eventually generates carboxylic acids .
Biochemical Pathways
The compound is likely involved in the functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds .
Pharmacokinetics
These studies have shown that pharmaceutical compositions comprising an immediate release component and a modified release component can impact the bioavailability of the compound .
Action Environment
It’s worth noting that the synthesis of similar compounds has shown sensitivity to the vicinity of the bulky cage group .
将来の方向性
The results reported in various studies encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of polymers carrying adamantyl substituents in their side chains is a promising area of research .
生化学分析
Biochemical Properties
The adamantyl group in 4-(1-adamantyl)butanoic Acid is known for its stability and unique properties
Cellular Effects
The cellular effects of this compound are not well-documented. Adamantyl-urea inhibitors, which also contain the adamantyl group, have been shown to have unique effects on vascular smooth muscle
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that the adamantyl group can interact with various biomolecules
特性
IUPAC Name |
4-(1-adamantyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c15-13(16)2-1-3-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGUIRJTRHXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2391823.png)
![(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2391824.png)
amino}methyl)benzonitrile](/img/structure/B2391826.png)
![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)
![3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2391828.png)
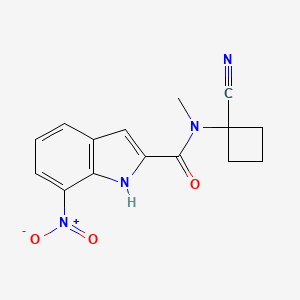
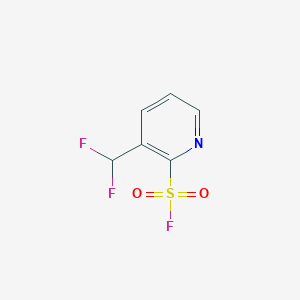
![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)
![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)

![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
